![molecular formula C17H15ClFN3S2 B10965077 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10965077.png)
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole is a complex organic compound with a molecular formula of C15H13ClFN3S2 This compound is characterized by the presence of multiple functional groups, including an allyl group, a chlorofluorobenzyl group, a thienylmethyl group, and a triazole ring
Preparation Methods
The synthesis of 4-allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole involves several steps, typically starting with the preparation of the triazole ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity. Reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
4-Allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Cross-Coupling: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds, enabling the synthesis of more complex derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: Potential medicinal applications include its use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4-allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole include other triazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and biological activities. Examples of similar compounds include:
- 4-Allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole
- 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
The uniqueness of 4-allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClFN3S2 |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C17H15ClFN3S2/c1-2-8-22-16(10-12-5-4-9-23-12)20-21-17(22)24-11-13-14(18)6-3-7-15(13)19/h2-7,9H,1,8,10-11H2 |
InChI Key |
PBLYUJHIUSPEHM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-bromo-1-methyl-1H-pyrazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10965004.png)
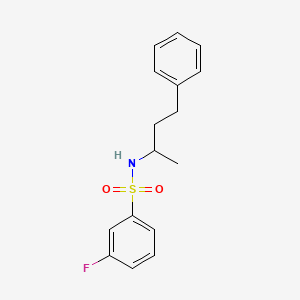
![Cyclobutyl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10965015.png)
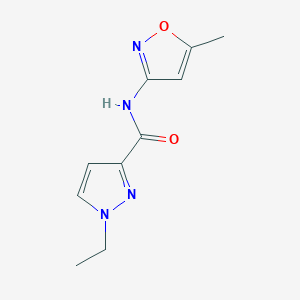
![1-(4-Bromo-2-chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B10965028.png)
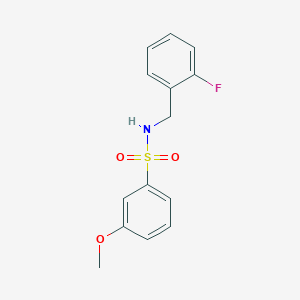
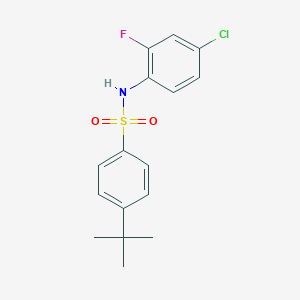
![N-(butan-2-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10965051.png)
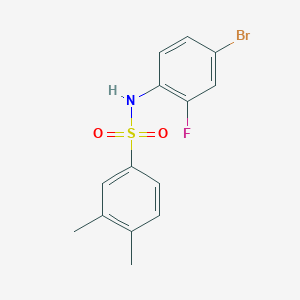

![2-Ethoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10965066.png)
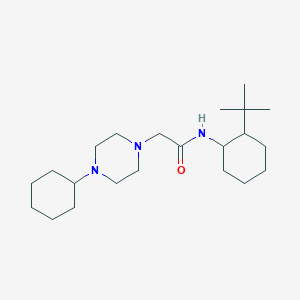
![2,4,5-trimethyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10965072.png)
![N-(4-acetylphenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10965074.png)
